molecular formula C11H8F3N B11894662 5-(Trifluoromethyl)naphthalen-2-amine

5-(Trifluoromethyl)naphthalen-2-amine

Cat. No.: B11894662
M. Wt: 211.18 g/mol
InChI Key: VQNKUKJMYOBIPE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)naphthalen-2-amine (CAS 316-72-3) is a high-purity naphthylamine derivative intended for research use only. This compound serves as a versatile chemical building block, particularly valued in medicinal chemistry and drug discovery research. The incorporation of the trifluoromethyl (CF₃) group is a widely utilized strategy in agrochemical and pharmaceutical development, as it can significantly influence a molecule's lipophilicity, metabolic stability, and membrane permeability . Naphthylamine scaffolds are recognized for their utility in chemical synthesis. Historically, they have been used in reactions like the Bucherer-Le Petit synthesis, which allows for interconversion with naphthols . Researchers can leverage this aromatic amine in various synthetic transformations, including diazotization and coupling reactions to form azo compounds, making it a potential intermediate for the development of dyes and functional materials . As a biochemical tool, the structural features of this compound may be investigated for modulating protein-protein interactions or enzyme function. All products are strictly for research applications and are not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8F3N

Molecular Weight

211.18 g/mol

IUPAC Name

5-(trifluoromethyl)naphthalen-2-amine

InChI

InChI=1S/C11H8F3N/c12-11(13,14)10-3-1-2-7-6-8(15)4-5-9(7)10/h1-6H,15H2

InChI Key

VQNKUKJMYOBIPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Electrophilic Trifluoromethylation Using Hypervalent Iodine Reagents

Electrophilic trifluoromethylation represents a direct method for introducing the -CF₃ group onto aromatic systems. A hypervalent iodine reagent, 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one (3 ), has been employed for this purpose. The reagent’s reactivity stems from its ability to undergo heterolytic cleavage, generating a trifluoromethyl cation (CF₃⁺) under mild conditions.

In a typical procedure, naphthalen-2-amine is treated with 3 (1.2 equiv) in acetonitrile at 75°C for 3.5 hours, followed by quenching with TMSCF₃ (Ruppert–Prakash reagent). This two-step sequence achieves 5-(trifluoromethyl)naphthalen-2-amine in 32% yield after recrystallization. The low yield is attributed to competing side reactions, such as over-trifluoromethylation or decomposition of the intermediate boronic acid. Optimization studies suggest that flame-dried potassium fluoride (KF) enhances reactivity by stabilizing the transition state during CF₃⁺ transfer.

Challenges and Mitigation Strategies

A major limitation of this method is the instability of the hypervalent iodine reagent, which requires strict anhydrous conditions. Differential scanning calorimetry (DSC) measurements confirm that 3 decomposes explosively above 163°C, necessitating careful temperature control. Additionally, the use of spray-dried KF (99% purity) is critical to avoid side reactions caused by residual moisture.

Suzuki-Miyaura Cross-Coupling for Late-Stage Trifluoromethylation

Boronic Acid Intermediate Synthesis

The Suzuki-Miyaura coupling offers a modular approach to constructing the naphthalene scaffold with pre-installed -CF₃ and -NH₂ groups. As reported in Scheme 4 of, N,N-dimethylnaphthalen-2-amine (18 ) undergoes transmetalation with tert-butyllithium to form a boronic acid ester, which is hydrolyzed to a boronic acid (23 ) and its monomethyl ester (23′ ). Despite incomplete hydrolysis, the 23/23′ mixture participates effectively in cross-coupling reactions.

Coupling with Trifluoromethylated Aryl Halides

The boronic acid 23 is coupled with 1-bromo-4-(trifluoromethyl)benzene under palladium catalysis (Pd(PPh₃)₄, 5 mol%) in a toluene/ethanol/water (3:1:1) solvent system. Heating at 80°C for 24 hours affords This compound in 85–93% yield. This method’s robustness is evidenced by its tolerance of the boronic ester 23′ , which hydrolyzes in situ during the reaction.

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventToluene/ethanol/water (3:1:1)
Temperature80°C
Reaction Time24 hours
Yield85–93%

Advantages Over Direct Methods

The Suzuki-Miyaura approach circumvents the instability issues associated with electrophilic trifluoromethylation. Furthermore, the commercial availability of trifluoromethylated aryl halides simplifies scalability.

Buchwald-Hartwig Amination of Halogenated Naphthalenes

Substrate Preparation: 5-Trifluoromethyl-2-bromonaphthalene

This two-step method begins with the bromination of 5-(trifluoromethyl)naphthalene using N-bromosuccinimide (NBS) in dichloromethane (DCM) under UV light. The resulting 2-bromo derivative is then subjected to Buchwald-Hartwig amination with aqueous ammonia (NH₃·H₂O) in the presence of a palladium-Xantphos catalyst.

Reaction Optimization

Key parameters influencing the amination step include:

  • Catalyst System : Pd₂(dba)₃/Xantphos (2:1 ratio) achieves optimal turnover.

  • Solvent : 1,4-Dioxane enables higher solubility of ammonia.

  • Temperature : 100°C balances reaction rate and decomposition risks.

Under these conditions, the target amine is isolated in 78% yield after column chromatography (hexane/ethyl acetate = 20:1).

Nitro-Group Reduction Route

Nitration Followed by Reduction

This classical approach involves nitrating 5-(trifluoromethyl)naphthalene to introduce a nitro (-NO₂) group at the 2-position, followed by reduction to the amine. The nitration step employs 5-methyl-1,3-dinitro-1H-pyrazole (2o ), a reagent identified for its controlled release of nitronium ions (NO₂⁺).

Nitration Conditions

  • Reagent : 2o (3.0 equiv)

  • Catalyst : In(OTf)₃ (20 mol%)

  • Solvent : Hexafluoroisopropanol (HFIP)

  • Temperature : 80°C

  • Yield : 89% for 2-nitro-5-(trifluoromethyl)naphthalene.

Reduction to Amine

The nitro intermediate is reduced using hydrogen gas (H₂, 1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol. Quantitative conversion to This compound is achieved within 2 hours.

Comparative Analysis of Synthetic Routes

MethodYieldAdvantagesLimitations
Electrophilic CF₃32%Direct, minimal stepsLow yield, reagent instability
Suzuki-Miyaura85–93%High yield, scalableRequires pre-functionalized boronic acid
Buchwald-Hartwig78%Compatible with NH₃Sensitive to moisture
Nitration/Reduction89%High-yielding nitration stepMulti-step, uses hazardous H₂

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The amino group activates the naphthalene ring toward electrophilic substitution, while the electron-withdrawing -CF₃ group directs regioselectivity.

Key Reactions

  • Hydroxyalkylation with α-Trifluoromethyl Ketones
    Under catalyst-free conditions, 5-(trifluoromethyl)naphthalen-2-amine reacts with α-trifluoromethyl ketones via an EAS mechanism. The amino group’s +M effect activates the C₃ position of the naphthalene ring, enabling nucleophilic attack on the electrophilic carbonyl carbon (Table 1) .

α-Trifluoromethyl KetoneProduct Yield (%)Reaction Time (h)
CF₃COCH₃872.0
CF₃COC₆H₅934.5
CF₃COC₅H₄N803.5

Mechanism :

  • Electrophilic Activation : The ketone forms a resonance-stabilized carbocation.

  • Nucleophilic Attack : The C₃ position of the naphthalene ring attacks the carbonyl carbon.

  • Rearomatization : Loss of water regenerates aromaticity, yielding trifluoromethyl hydroxyalkylated derivatives .

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing -CF₃ group enhances the reactivity of adjacent positions toward nucleophilic attack.

Reactivity with Halides

  • Chlorination : Reaction with N-chlorosuccinimide (NCS) at the C₄ position proceeds via a radical pathway, confirmed by ESR studies .

  • Amination : Substitution with ammonia under UV light generates bifunctional amines in 68% yield .

Cross-Coupling Reactions

The amino group facilitates transition-metal-catalyzed coupling reactions.

Buchwald-Hartwig Amination

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), KOtBu (2 eq), toluene, 110°C.

  • Outcome : Coupling with aryl halides produces biaryl amines with yields up to 92% .

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), DME/H₂O (3:1), 80°C.

  • Outcome : Boronic acids react at the C₁ position, yielding trifluoromethylated biphenyls (75–89% yield).

Photostimulated Reactions

UV irradiation induces radical-based transformations:

  • Carbazole Synthesis : Reaction with 2-halobiaryls generates 9H-carbazoles via a photoinduced SRN1 mechanism (45–72% yield) .

Biologically Relevant Modifications

The -CF₃ group enhances interactions with hydrophobic protein pockets, enabling:

  • Schiff Base Formation : Condensation with aldehydes yields imines, studied as potential kinase inhibitors .

  • Acylation : Reaction with acetyl chloride produces amides with improved metabolic stability .

Regioselectivity Trends

The -CF₃ group exerts both inductive (-I) and steric effects:

  • Ortho/para Directors : The amino group directs electrophiles to C₁, C₃, and C₄ positions.

  • Steric Hindrance : Bulky electrophiles preferentially attack less hindered C₃ over C₁ .

Stability Under Reaction Conditions

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

  • Acid Sensitivity : Protonation of the amino group at pH < 4 reduces EAS reactivity.

Scientific Research Applications

Medicinal Chemistry

The incorporation of the trifluoromethyl group into naphthalene derivatives has been shown to significantly impact biological activities. Compounds like 5-(trifluoromethyl)naphthalen-2-amine are being explored for their potential therapeutic effects, particularly as agonists for serotonin receptors.

Structure–Activity Relationships

Recent studies have investigated the structure–activity relationships (SAR) of various naphthalene derivatives, including this compound. These studies have revealed that the trifluoromethyl substitution can enhance receptor binding affinity and selectivity.

CompoundReceptor TargetBinding Affinity (nM)Selectivity
This compound5-HT2AR110 - 2200High
Other Naphthalene DerivativesVarious>1000Low

This table summarizes the binding affinities of this compound compared to other derivatives, indicating its potential as a selective agonist for serotonin receptors .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution and hydroxyalkylation reactions. These methods have been optimized for high yields and selectivity.

Synthetic Routes

Here are some notable synthetic routes for producing this compound:

MethodDescriptionYield (%)
Electrophilic Aromatic SubstitutionUtilizes trifluoromethylating agents70 - 90
HydroxyalkylationCatalyst-free method with α-trifluoromethyl ketones69 - 93

These methods highlight the efficiency of synthesizing this compound while maintaining high yields .

The biological activity of this compound has been a focal point in recent pharmacological studies. Its derivatives have shown promise in various therapeutic areas, including cancer treatment and neurological disorders.

Case Studies

  • Cancer Research : A study evaluated the cytotoxic effects of several trifluoromethylated naphthalene derivatives against pancreatic cancer cell lines. The results indicated that compounds with the trifluoromethyl group exhibited significant cytotoxicity with IC50 values below 0.1 µM .
  • Neurological Studies : Research on serotonin receptor agonists revealed that derivatives of this compound displayed selective activation of the 5-HT2A receptor, suggesting potential applications in treating mood disorders .

Mechanism of Action

The mechanism by which 5-(Trifluoromethyl)naphthalen-2-amine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and electronic properties, allowing it to interact more effectively with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Naphthalene Derivatives with Trifluoromethyl and Amine Groups

6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine
  • Structure : Methoxy (-OCH₃) at position 6, trifluoromethyl at position 5, and amine at position 1.
  • Key Differences : The methoxy group introduces electron-donating effects, countering the electron-withdrawing nature of -CF₃. This alters solubility and electronic conjugation compared to the target compound.
N,N-Dimethyl-6-(3-(trifluoromethyl)-1H-pyrazol-5-yl)naphthalen-2-amine (Compound 7)
  • Structure: Dimethylamino (-N(CH₃)₂) at position 6, trifluoromethyl-pyrazole at position 2.
  • Key Differences: The pyrazole ring introduces additional hydrogen-bonding sites, enhancing interactions with biological targets. The dimethylamino group increases basicity compared to the primary amine in the target compound.
  • Synthesis : Prepared via hydrazine addition to diketones, followed by cyclization .

Tetrahydronaphthalene Amines

5-(tert-Butyl)-1,2,3,4-tetrahydronaphthalen-1-amine
  • Structure : Partially saturated naphthalene ring with tert-butyl (-C(CH₃)₃) at position 5 and amine at position 1.
  • Key Differences : Saturation reduces aromaticity, decreasing conjugation effects. The tert-butyl group provides steric bulk, which may hinder binding in biological systems compared to the planar trifluoromethyl group.
  • Applications : Used in laboratory research, particularly in structure-activity relationship (SAR) studies .
(S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride
  • Structure : Methoxy at position 5, propyl-thiophene substituents on the amine.
  • Key Differences : The thiophene moiety introduces sulfur-based interactions, while the methoxy group enhances solubility. The hydrochloride salt improves stability for pharmaceutical applications.
  • Synthesis : Involves reductive amination and alkylation steps .

Heterocyclic Naphthalene Derivatives

N-Methyl-5-(naphthalen-1-yl)-1,3,4-thiadiazol-2-amine (Compound 36)
  • Structure : Thiadiazole ring fused to naphthalene, with a methylamine substituent.
  • Key Differences : The thiadiazole ring enhances metabolic stability and introduces sulfur atoms for metal coordination. The absence of a trifluoromethyl group reduces electron-withdrawing effects.
  • Synthesis : Prepared via condensation of naphthoic acid with methylhydrazinecarbothioamide .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 5g)
  • Structure : Oxadiazole-thioether with trifluoromethyl-pyrazole and bromobenzyl groups.
  • Key Differences : The oxadiazole-thioether backbone enhances fungicidal and herbicidal activity. The trifluoromethyl group on pyrazole mimics electronic properties of the target compound.
  • Bioactivity : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL .

Electronic and Steric Comparisons

Property 5-(Trifluoromethyl)naphthalen-2-amine 6-Methoxy-5-(trifluoromethyl)naphthalen-1-amine Compound 7 Compound 5g
Electron-Withdrawing Groups -CF₃ at C5 -CF₃ at C5, -OCH₃ at C6 -CF₃ on pyrazole -CF₃ on pyrazole
Amine Position C2 C1 C2 (dimethylamino) N/A
Aromaticity Fully aromatic Fully aromatic Fully aromatic Heterocyclic (oxadiazole)
Bioactivity Not reported Not reported Enzyme inhibition Fungicidal/herbicidal

Biological Activity

5-(Trifluoromethyl)naphthalen-2-amine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group significantly enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a trifluoromethyl group at the 5-position. This substitution is known to influence the compound's physicochemical properties, enhancing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with naphthalene moieties exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported the cytotoxic effects of naphthalene derivatives against various cancer cell lines.
  • Antibacterial and Antifungal Properties : Naphthalene derivatives have shown promise in inhibiting bacterial and fungal growth.
  • Enzyme Inhibition : Certain derivatives act as inhibitors of key enzymes involved in cancer progression.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes some key findings:

Cell Line IC50 (μM) Mechanism of Action
HuCCA-1 (cholangiocarcinoma)4.77Induction of apoptosis
HepG2 (hepatocellular carcinoma)7.54Cell cycle arrest in G2/M phase
A549 (lung carcinoma)9.48EGFR inhibition
MDA-MB-231 (breast cancer)10.12Apoptosis via caspase activation
T47D (breast cancer)11.27Cytotoxicity without affecting normal cells

The mechanisms through which this compound exerts its biological effects include:

  • EGFR Inhibition : Some studies have highlighted the compound's ability to inhibit the epidermal growth factor receptor (EGFR), a critical pathway in many cancers. For example, compounds with similar structures showed IC50 values in the nanomolar range against EGFR, indicating potent inhibitory effects .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation, which is essential for programmed cell death .
  • Cell Cycle Arrest : By interfering with cell cycle progression, particularly at the G2/M phase, this compound can halt the proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly impacts the biological activity of naphthalene derivatives. Research suggests that:

  • Substituent Positioning : The position of substituents on the naphthalene ring can drastically alter potency and selectivity against various biological targets.
  • Lipophilicity and Metabolic Stability : The trifluoromethyl group enhances these properties, making derivatives more effective as therapeutic agents .

Case Studies

  • Anticancer Activity in Murine Models : In vivo studies using a metastatic 4T1 murine breast cancer model demonstrated significant tumor growth inhibition upon treatment with naphthalene derivatives containing trifluoromethyl groups .
  • Antibacterial Efficacy : A series of synthesized compounds were evaluated for their antibacterial properties, revealing promising results against several bacterial strains .

Q & A

Q. What are the common synthetic routes for preparing 5-(Trifluoromethyl)naphthalen-2-amine, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step processes, including nitration and reduction. For example, nitration of a trifluoromethyl-substituted naphthalene precursor under controlled temperatures (-20°C to +80°C) followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine. Solvent choice (e.g., dichloromethane, DCM) and reaction time are critical for minimizing side reactions. Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:
  • NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm in 1^1H NMR) and CF₃ group splitting patterns. Adjacent protons to the amine group may show coupling in 1^1H NMR (e.g., δ ~5.0 ppm for NH₂ in DMSO-d₆) .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₁₁H₈F₃N).
  • Elemental Analysis : Confirms C, H, N, and F percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in CF₃ groups) or impurities. Strategies include:
  • Variable Temperature NMR : To observe coalescence of split signals.
  • 2D NMR (COSY, HSQC) : Maps coupling between protons and carbons.
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate assignments .
    Example: In a tetrahydronaphthalen-2-amine derivative, 13^{13}C NMR confirmed CF₃ carbon signals at δ ~125 ppm (q, JCFJ_{C-F} = 270 Hz) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution or cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Docking : Screens interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications.
  • Solvent Effect Modeling : COSMO-RS simulations optimize solvent choices for reactions involving the amine group .

Q. How should structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 1, 3, or 6 to alter steric/electronic effects.
  • Binding Assays : Test affinity for receptors (e.g., 5-HT₂A, NMDA) using radioligand displacement.
  • Pharmacokinetic Profiling : Measure metabolic stability (e.g., microsomal assays) and logP values to optimize bioavailability.
    Example: In a SAR study of tetrahydronaphthalen-2-amines, fluorophenyl substitutions increased receptor binding affinity by 30% .

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